6-Chloro-n-(3-methoxyphenyl)nicotinamide

Description

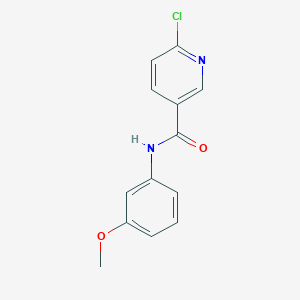

6-Chloro-N-(3-methoxyphenyl)nicotinamide is a nicotinamide derivative with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.70 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group linked to a 3-methoxyphenyl moiety (Fig. 1). The compound’s SMILES representation is COC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl, and its InChIKey is ASXCWGAHQLUQBZ-UHFFFAOYSA-N .

Its synthesis typically involves coupling 6-chloronicotinic acid derivatives with substituted anilines under standard amidation conditions .

Properties

CAS No. |

224817-08-7 |

|---|---|

Molecular Formula |

C13H11ClN2O2 |

Molecular Weight |

262.69 g/mol |

IUPAC Name |

6-chloro-N-(3-methoxyphenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-11-4-2-3-10(7-11)16-13(17)9-5-6-12(14)15-8-9/h2-8H,1H3,(H,16,17) |

InChI Key |

ASXCWGAHQLUQBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

- Antimicrobial Activity : The 1,3,4-oxadiazole derivatives (153c , 153a ) exhibit superior antibacterial potency compared to the parent nicotinamide scaffold, likely due to enhanced electron-withdrawing effects and membrane penetration from the trifluoromethyl and oxadiazole groups .

- Antitubercular Activity: Pyrazine-based analogs (e.g., 6) show moderate inhibition of M. tuberculosis, but their activity is structure-dependent.

- Neuroactive Potential: Hybridization with cyclopentaquinoline (3e) redirects activity toward acetylcholinesterase inhibition, demonstrating how peripheral modifications can shift therapeutic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.